2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
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Overview
Description
2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes two cyclohexyl groups and two isoindole-1,3-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione typically involves multi-step organic reactions. The starting materials often include cyclohexyl derivatives and isoindole-1,3-dione precursors. The reaction conditions may involve:
Cyclization reactions: Formation of the isoindole-1,3-dione rings.
Condensation reactions: Coupling of cyclohexyl groups with the isoindole-1,3-dione moieties.
Catalysts and solvents: Use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled reaction conditions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
The reactions may involve common reagents such as:
Oxidizing agents: Like potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydroxylated or ketone derivatives.
Reduction: Could produce alcohols or alkanes.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Affecting their activity.
Modulate signaling pathways: Influencing cellular processes.
Interact with nucleic acids: Potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione include:
Cyclohexyl derivatives: Such as cyclohexylamine or cyclohexanol.
Isoindole-1,3-dione derivatives: Like phthalimide or succinimide.
Properties
CAS No. |
141547-26-4 |
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Molecular Formula |
C29H28N2O5 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C29H28N2O5/c32-25(17-11-13-21-23(15-17)28(35)30(26(21)33)19-7-3-1-4-8-19)18-12-14-22-24(16-18)29(36)31(27(22)34)20-9-5-2-6-10-20/h11-16,19-20H,1-10H2 |
InChI Key |
FQNFHWYELRXBML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCCCC6 |
Origin of Product |
United States |
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